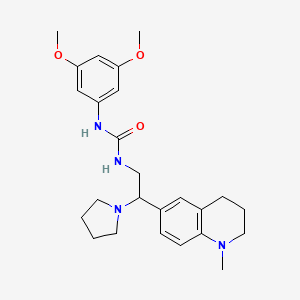
1-(3,5-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C25H34N4O3 and its molecular weight is 438.572. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
This compound's structural components, such as the tetrahydroquinoline and pyrrolidine segments, have been subjects of interest in synthetic chemistry, aiming to develop novel compounds with potential biological activities. The synthesis of related quinoline and pyrrolidine derivatives through various chemical reactions highlights the versatility and importance of these structural motifs in medicinal chemistry.
Synthesis of Quinoline Derivatives : Studies have described the synthesis of quinoline derivatives through reactions involving intermediates similar to the structural components of the specified compound. These synthetic routes offer pathways to a broad range of biologically active compounds (Phillips & Castle, 1980; Lu & Shi, 2007).
C-H Functionalization and Redox-Annulations : The C-H functionalization of cyclic amines like pyrrolidine, leading to redox-annulations with α,β-unsaturated carbonyl compounds, demonstrates the synthetic utility of these structures in constructing complex molecules (Kang et al., 2015).
Potential Biological Activities
The structural analogs of this compound have been investigated for their potential biological activities, particularly as anticancer agents and in the modulation of biological receptors:
Anticancer Agents : Compounds with structural similarities have been evaluated for their anticancer properties, specifically targeting topoisomerase I, an enzyme critical for DNA replication. The modifications at specific positions of these compounds significantly influence their biological activity (Ruchelman et al., 2004).
Receptor Modulation : Research into similar compounds has also explored their role in modulating receptors within the central nervous system, offering insights into their potential therapeutic applications. These studies highlight the compound's relevance in developing new drugs with specific receptor activities (Wang et al., 2011).
Eigenschaften
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-28-10-6-7-18-13-19(8-9-23(18)28)24(29-11-4-5-12-29)17-26-25(30)27-20-14-21(31-2)16-22(15-20)32-3/h8-9,13-16,24H,4-7,10-12,17H2,1-3H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRSDMHGTZFXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC(=CC(=C3)OC)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 3-bromo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2424537.png)

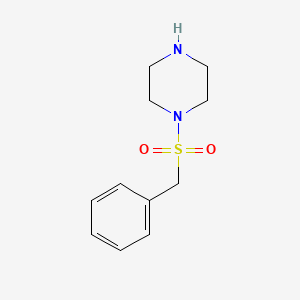
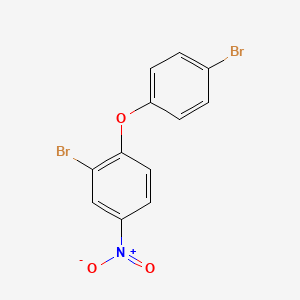
![7-(2-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2424541.png)
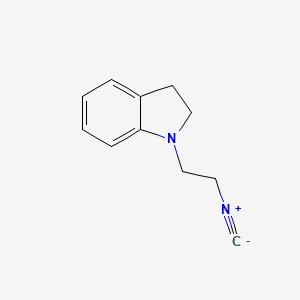

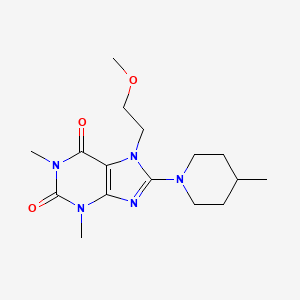
![N-[3-[2-(naphthalene-2-carbonylamino)-1,3-thiazol-4-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B2424547.png)

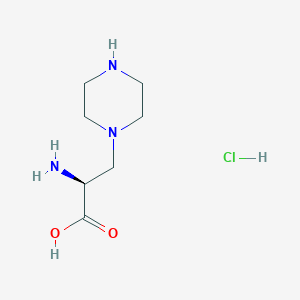

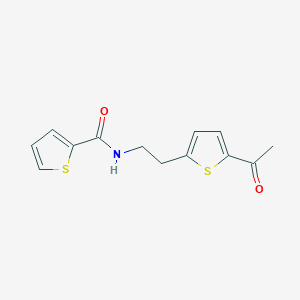
![3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2424555.png)
